Polygonocinol
Description
Properties
Molecular Formula |
C26H46O2 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2-methyl-5-nonadecylbenzene-1,3-diol |
InChI |
InChI=1S/C26H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23(2)26(28)22-24/h21-22,27-28H,3-20H2,1-2H3 |
InChI Key |
GBHKLFZDHYFGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)O)C)O |
Synonyms |
2-methyl-5-nonadecylresorcinol polygonocinol |
Origin of Product |
United States |
Advanced Methodologies for Polygonocinol Isolation and Structural Elucidation
Contemporary Extraction and Chromatographic Purification Techniques for Polygonocinol
The initial step in studying this compound involves its extraction from natural sources, most notably Polygonum maritimum. biocrick.comacs.orgnih.govthieme-connect.com The process typically begins with the collection and drying of the plant material. nih.gov Subsequent extraction is often performed using solvents of varying polarities to effectively isolate a broad range of chemical constituents.
Commonly, dried and powdered plant material is subjected to extraction with methanol (B129727) and dichloromethane (B109758). biocrick.comacs.orgnih.govthieme-connect.com This dual-solvent approach allows for the separation of compounds based on their solubility. The resulting extracts are then filtered and concentrated under reduced pressure to yield crude extracts for further purification. nih.gov
Following extraction, chromatographic techniques are indispensable for the purification of this compound from the complex mixture of phytochemicals. The process often involves multiple steps to achieve a high degree of purity. Anion exchange chromatography is a key method used to separate molecules based on their net surface charge, which is particularly effective for removing length-based impurities in natural product isolation. youtube.com High-performance liquid chromatography (HPLC) is another powerful tool frequently employed for the final purification stages, offering high resolution and sensitivity. acs.orgresearchgate.net In some methodologies, pressurized water extraction has been utilized as an effective method for isolating hydrophilic compounds. researchgate.net
High-Resolution Spectroscopic Approaches for Structural Characterization.biocrick.comresearchgate.net
Once isolated, the precise chemical structure of this compound is determined using a suite of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation.nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. biocrick.comresearchgate.netkeosoe.gr A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.
1D NMR techniques , such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the number and types of protons and carbons in the molecule. keosoe.gr For instance, ¹H-NMR reveals the chemical environment of each proton, while ¹³C-NMR provides a count of the carbon atoms.
2D NMR techniques are then used to establish the connectivity between atoms. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. biocrick.comkeosoe.gr
HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached. biocrick.comkeosoe.gr
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying the positions of functional groups. biocrick.comkeosoe.gr
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. keosoe.gr
The structural characterization of this compound has been successfully achieved through the application of these 1D and 2D NMR techniques. researchgate.net
Mass Spectrometry (MS) Applications in this compound Analysis.biocrick.comnih.govacs.orgresearchgate.netsgst.cn
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. khanacademy.org In the analysis of this compound, various MS techniques are employed to confirm its identity and structure. biocrick.comacs.orgnih.gov
Both Chemical Ionization (CIMS) and Electron Ionization (EIMS) methods have been utilized. keosoe.gr High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. keosoe.gr The fragmentation patterns observed in the mass spectrum offer additional clues about the structure of the molecule. bccampus.ca
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Structural Insights.nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for the structural characterization of this compound.
UV-Vis Spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.comwikipedia.org This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. wikipedia.org The UV-Vis spectrum of this compound can help to confirm the presence of its aromatic resorcinol (B1680541) core. keosoe.gr
IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups and the aromatic ring. keosoe.gr
Hyphenated Analytical Platforms in this compound Research.saspublishers.comnih.govasiapharmaceutics.info
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have revolutionized the analysis of natural products. saspublishers.comnih.gov These powerful platforms offer enhanced sensitivity, selectivity, and the ability to analyze complex mixtures. saspublishers.comhumanjournals.com
In the context of this compound research, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant. researchgate.netbccampus.ca
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds. The fragmentation patterns obtained by GC-MS analysis can help to elucidate the structure of the side chain of alkylphenols like this compound. researchgate.netresearchgate.net
LC-MS couples high-performance liquid chromatography with mass spectrometry. humanjournals.comnih.gov This technique is highly versatile and can be used to analyze a wide range of compounds, including those that are not volatile enough for GC. humanjournals.com LC-MS is instrumental in the rapid characterization and quantification of phytochemicals in plant extracts. nih.gov For instance, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been used for the comprehensive chemical profiling of Polygonum species. nih.gov
Biosynthesis and Biogenetic Investigations of Polygonocinol
Identification and Characterization of Key Biosynthetic Enzymes
There is no information available in the reviewed scientific literature regarding the identification and characterization of the key enzymes responsible for the biosynthesis of Polygonocinol. This includes enzymes such as polyketide synthases, desaturases, or methyltransferases that would be expected to be involved in the formation of a 2-methyl-5-alkylresorcinol structure.
Genetic and Genomic Approaches to this compound Pathway Discovery
A search of published literature did not yield any results on the use of genetic or genomic approaches to discover the biosynthetic gene cluster (BGC) responsible for this compound production. Genomic analysis is a powerful tool for identifying the clustered genes that encode the enzymatic machinery for secondary metabolite biosynthesis. wikipedia.orgnih.gov
Chemoenzymatic and Synthetic Biology Strategies for Biosynthesis Reconstitution
There are no reports on the use of chemoenzymatic or synthetic biology strategies to reconstitute the biosynthesis of this compound. These approaches are typically employed after the native biosynthetic pathway and its corresponding enzymes have been identified. beilstein-journals.orgnih.gov
Compounds Isolated from Polygonum maritimum
Synthetic Chemistry Approaches Towards Polygonocinol and Analogs
Strategies for the Total Synthesis of Polygonocinol
The total synthesis of architecturally complex natural products is a significant driver for the development of new synthetic strategies and reactions nih.gov. The synthesis of this compound, a molecule characterized by a substituted aromatic ring and a long alkyl chain, requires a convergent and efficient approach.
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials researchgate.netnih.gov. For a molecule like this compound (2-methyl-5-nonadecylresorcinol), a logical retrosynthetic disconnection would be at the bond between the aromatic ring and the alkyl chain.
A plausible retrosynthetic strategy for a 5-n-alkyl-2-methylresorcinol, a close homolog of this compound, initiates with a Grignard reaction. This key transformation would involve the coupling of a substituted benzoic acid chloride with an appropriate Grignard reagent derived from a long-chain alkyl halide unimi.it.
Table 1: Retrosynthetic Analysis of a this compound Analog
| Target Molecule | Key Disconnection | Precursors |
|---|
This approach simplifies the synthesis into the preparation of two key fragments: a functionalized aromatic core and a long aliphatic chain. The subsequent steps would involve modifications of the functional groups on the aromatic ring to yield the final resorcinol (B1680541) structure.
While this compound itself is achiral, the synthesis of more complex analogs with stereogenic centers necessitates precise stereochemical control. The spatial arrangement of atoms can significantly influence the biological activity of a molecule acs.org. In the synthesis of complex organic molecules, chiral auxiliaries are often employed to control the stereochemical outcome of reactions irjmets.comijarsct.co.in. These are stereogenic groups temporarily incorporated into the substrate to direct the formation of a specific stereoisomer.
For hypothetical chiral analogs of this compound, strategies to control stereochemistry would be crucial. For instance, if a chiral center were present in the alkyl chain, its introduction could be achieved through asymmetric hydrogenation or the use of chiral pool starting materials ijarsct.co.in. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in achieving the desired stereoselectivity thieme-connect.com.
Retrosynthetic Analysis and Key Transformations
Development of Novel Synthetic Methodologies for this compound Scaffolds
The development of novel synthetic methodologies is essential for accessing diverse molecular scaffolds for applications in drug discovery and materials science nih.govCurrent time information in Bangalore, IN.rjpponline.org. For the synthesis of this compound and its analogs, modern cross-coupling reactions could offer efficient alternatives to classical methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds between aromatic and aliphatic fragments rjpponline.org. A potential strategy for the this compound scaffold could involve the coupling of a boronic acid derivative of the resorcinol ring with a long-chain alkyl halide.
Table 2: Potential Modern Synthetic Methodologies for this compound Scaffolds
| Reaction | Reactant 1 | Reactant 2 | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Dihydroxy-methyl-phenylboronic acid | 1-Bromononadecane | Palladium complex |
| Negishi Coupling | 1-Iodo-dihydroxy-methylbenzene | Nonadecylzinc chloride | Palladium complex |
These methods often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for the synthesis of complex natural products.
Derivatization Strategies for Mechanistic Probe Generation
To investigate the mechanism of action of biologically active molecules like this compound, the synthesis of derivatized probes is often necessary. These probes can be used to identify cellular targets and elucidate biological pathways. Derivatization can involve the introduction of reporter groups such as fluorescent tags or photoaffinity labels mdpi.com.
For this compound, a derivatization strategy could involve functionalizing the hydroxyl groups of the resorcinol ring. For example, ether or ester linkages could be formed to attach a fluorescent moiety. Alternatively, a reactive group could be introduced into the alkyl chain to allow for covalent modification of a biological target. These synthetic modifications require careful planning to ensure that the biological activity of the parent molecule is retained.
Biocatalytic and Chemoenzymatic Syntheses of this compound and Derivatives
Biocatalysis and chemoenzymatic synthesis have emerged as powerful and sustainable alternatives to traditional chemical synthesis scientiaplena.org.brresearchgate.net. These methods utilize enzymes or whole-cell systems to perform chemical transformations with high selectivity and efficiency.
While there are no specific reports on the biocatalytic synthesis of this compound, the biosynthesis of similar phenolic compounds, such as stilbenoids in the Polygonaceae family, provides insights into potential enzymatic pathways researchgate.net. The biosynthesis of these compounds often involves polyketide synthases (PKSs) acs.org. A hypothetical chemoenzymatic approach to this compound could involve the enzymatic construction of the polyketide backbone followed by chemical modifications to complete the synthesis.
Enzymes such as lipases could also be employed for the regioselective acylation or deacylation of the resorcinol hydroxyl groups, facilitating the synthesis of specific derivatives. The combination of chemical and enzymatic steps can lead to more efficient and environmentally benign synthetic routes.
In Vitro Molecular and Cellular Mechanistic Studies of Polygonocinol
Investigation of Direct Molecular Targets and Binding Interactions
The precise molecular targets of Polygonocinol and its direct binding interactions have not yet been extensively characterized in the scientific literature. Current research has focused more on the bioactivity of complex extracts from plants like Polygonum maritimum and Polygonum hydropiper, which contain a multitude of phytochemicals, including this compound (identified as 2-methyl-5-nonadecylresorcinol). acs.orgresearchgate.net
The absence of such studies on purified this compound makes it challenging to attribute the observed biological effects of the plant extracts solely to this compound. Elucidating its specific molecular binding partners is a critical next step to fully understand its mechanism of action. Future research employing techniques like affinity chromatography, surface plasmon resonance, and in silico molecular docking targeted specifically at this compound is required to identify its direct protein or nucleic acid targets and quantify its binding affinity.
Elucidation of Cellular Signaling Pathway Modulation
Cellular signaling pathways are complex networks that transmit information from extracellular signals to evoke specific cellular responses. researchgate.netfrontiersin.org Natural products can modulate these pathways, influencing a wide range of physiological outcomes. frontiersin.org While the overarching impact of this compound on specific signaling cascades remains an area for further investigation, studies on extracts from this compound-containing plants provide initial insights into its potential modulatory roles, particularly in enzyme inhibition and inflammation.
One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. nih.gov Several Polygonum species have been investigated for this property. d-nb.info
In vitro studies on extracts from Polygonum maritimum, a known source of this compound, have demonstrated significant α-glucosidase inhibitory activity. researchgate.netnih.gov Methanolic extracts from the roots and leaves of P. maritimum were found to be potent inhibitors of baker's yeast α-glucosidase, exhibiting IC50 values of 19 µg/mL and 29 µg/mL, respectively. nih.gov The dichloromethane (B109758) extract of the leaves also showed superior inhibitory activity against rat's α-glucosidase (IC50 = 2527 µg/mL) compared to the standard drug acarbose (B1664774) (IC50 = 4638 µg/mL). nih.gov While these results are from crude extracts, they highlight the potential of their constituent compounds, including this compound, as enzyme inhibitors. Phenolic compounds, in general, are recognized for their ability to inhibit α-glucosidase. mdpi.commdpi.com
Table 1: α-Glucosidase Inhibitory Activity of Polygonum maritimum Extracts
| Extract/Compound | Enzyme Source | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Methanol (B129727) Root Extract | Baker's Yeast (S. cerevisiae) | 19 | nih.gov |
| Methanol Leaf Extract | Baker's Yeast (S. cerevisiae) | 29 | nih.gov |
| Dichloromethane Leaf Extract | Rat α-glucosidase | 2527 | nih.gov |
| Acarbose (Positive Control) | Rat α-glucosidase | 4638 | nih.gov |
Inflammatory processes involve the release of various mediators, including nitric oxide (NO). While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can contribute to inflammatory diseases. japsonline.com Therefore, inhibiting excessive NO production is a key anti-inflammatory strategy.
Extracts from P. maritimum have shown a marked ability to modulate this inflammatory mediator. In one study, the dichloromethane leaf extract demonstrated anti-inflammatory activity by inhibiting NO production in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 48 µg/mL. researchgate.net Further research on LPS-treated microglia cells revealed even more potent inhibition by methanolic extracts from the leaves and roots, with IC50 values of 4.17 µg/mL and 9.95 µg/mL, respectively. researchgate.net These findings suggest that compounds within these extracts, potentially including this compound, can interfere with the signaling pathways leading to iNOS expression or activity. Other studies on different Polygonum species have also identified potent NO inhibitors, reinforcing the anti-inflammatory potential of this genus. japsonline.com
Table 2: Nitric Oxide (NO) Production Inhibition by Polygonum maritimum Extracts
| Extract | Cell Model | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Dichloromethane Leaf Extract | LPS-stimulated Macrophages | 48 | researchgate.net |
| Methanol Leaf Extract | LPS-treated Microglia | 4.17 | researchgate.net |
| Methanol Root Extract | LPS-treated Microglia | 9.95 | researchgate.net |
Studies on Enzyme Inhibition Profiles (e.g., α-glucosidase, α-amylase relevant to plant extracts containing this compound)
Analysis of Cellular Responses and Phenotypes in Model Systems
The modulation of signaling pathways ultimately leads to distinct cellular responses and phenotypes. In vitro studies using specific cell models allow for the analysis of these outcomes. Research on extracts from Polygonum maritimum has provided evidence of neuroprotective effects. researchgate.net
In a study using the human neuroblastoma SH-SY5Y cell line, a model system for neurodegenerative research, methanol extracts of P. maritimum were shown to protect the cells from cytotoxicity induced by hydrogen peroxide (H2O2), a potent oxidative stressor. researchgate.net This suggests an ability to interfere with the cellular pathways leading to oxidative damage and cell death. Furthermore, when SH-SY5Y cells were pre-treated with dichloromethane extracts, an increase in cell viability was observed, indicating a potential proactive or conditioning effect against cellular stress. researchgate.net These observed phenotypes—protection against oxidative stress and enhancement of cell viability—point towards the potential of the plant's constituents to modulate cellular resilience and survival mechanisms.
Exploration of Intercellular Communication Pathways
Intercellular communication is fundamental for the coordination of cellular activities in multicellular organisms, governing processes from development to immune responses. embo.orgfrontiersin.org This communication occurs through various mechanisms, including direct cell-to-cell contact, gap junctions, and the secretion of signaling molecules like cytokines and neurotransmitters. researchgate.net
Currently, there is a lack of research specifically investigating the effects of this compound on these complex intercellular communication networks. However, its demonstrated ability to modulate inflammatory mediators like nitric oxide provides an indirect link. NO is a highly versatile signaling molecule that can diffuse across cell membranes and plays a significant role in intercellular communication, particularly in the vascular and nervous systems. journalmeddbu.com By inhibiting excessive NO production in immune cells, compounds within P. maritimum extracts are effectively modulating a key pathway of communication between immune cells and surrounding tissues during an inflammatory response. researchgate.net
Future studies could employ co-culture systems or advanced techniques like single-cell RNA sequencing to analyze how this compound or related extracts alter the secretome of one cell type and the subsequent response of another, providing a more direct understanding of its role in cell-to-cell signaling.
Structure Activity Relationship Sar Investigations of Polygonocinol
Systematic Modification of Polygonocinol Structural Motifs
Key potential modifications to the this compound scaffold would include:
Altering the Alkyl Side Chain: The length, branching, and saturation of the alkyl chain can be varied. Changes in this lipophilic portion of the molecule are known to significantly impact properties like cell membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
Modifying the Aromatic Ring's Hydroxyl Groups: The two hydroxyl groups on the resorcinol (B1680541) ring are prime candidates for modification. Their positions are crucial for antioxidant activity. nih.gov Modifications could include esterification or etherification to alter polarity and hydrogen-bonding capacity.
Introducing Additional Substituents: The aromatic ring can be substituted with various groups, such as halogens, nitro groups, or additional alkyl or hydroxyl groups. These substitutions can alter the electronic properties (electron-donating or electron-withdrawing) and steric profile of the molecule, which can profoundly affect its interaction with biological targets. mdpi.com
Below is an interactive data table illustrating potential systematic modifications of the this compound structure.
| Structural Motif | Type of Modification | Example of New Group | Rationale for Modification |
|---|---|---|---|
| Alkyl Side Chain | Varying Length | -CH₃, -C₅H₁₁, -C₁₀H₂₁ | Optimize lipophilicity and membrane permeability. nih.gov |
| Alkyl Side Chain | Introducing Unsaturation | Alkene or alkyne chain | Alter conformational flexibility and electronic properties. |
| Resorcinol Hydroxyl Groups | Esterification | -OCOCH₃ (Acetate) | Modify polarity and create a prodrug. mdpi.com |
| Resorcinol Hydroxyl Groups | Etherification | -OCH₃ (Methoxy) | Increase lipophilicity and block hydrogen-donating ability. |
| Aromatic Ring | Halogenation | -Cl, -Br, -F | Alter electronic distribution and binding interactions. |
| Aromatic Ring | Nitration | -NO₂ | Introduce a strong electron-withdrawing group. mdpi.com |
Correlation of Structural Features with Specific Biological Activities
Extracts from the Polygonum genus are known to possess various biological activities, including antioxidant, anti-inflammatory, and antidiabetic effects. researchgate.netresearchgate.netresearchgate.net SAR studies aim to correlate specific structural features of this compound derivatives with these activities to identify which modifications lead to enhanced potency.
Antioxidant Activity: For phenolic compounds, antioxidant activity is heavily dependent on the number and position of hydroxyl groups. nih.gov These groups can scavenge free radicals through hydrogen atom transfer. nih.gov It is hypothesized that the 1,3-dihydroxy arrangement of the resorcinol core in this compound is a key contributor to its antioxidant potential. Modifying or masking these hydroxyl groups would likely decrease this activity, while the introduction of additional hydroxyls could potentially enhance it.
Cytotoxicity/Anticancer Activity: The ability of certain deoxycholic acid derivatives to inhibit cancer cell growth was improved by increasing the polarity of one part of the molecule while introducing a double bond elsewhere. nih.gov Similarly, for this compound, a balanced combination of hydrophilic (hydroxyl groups) and hydrophobic (alkyl chain) features could be crucial for potential cytotoxic activity against cancer cells.
This interactive data table summarizes the expected correlations between structural changes and biological outcomes.
| Structural Feature | Hypothesized Effect on Activity | Associated Biological Activity |
|---|---|---|
| Free Resorcinol Hydroxyls | Essential for activity | Antioxidant (Radical Scavenging). nih.gov |
| Longer Alkyl Chain | Increased activity (up to an optimal length) | Anti-inflammatory, Cytotoxicity (improved membrane interaction). nih.gov |
| Esterification of Hydroxyls | Decreased direct antioxidant activity | General Bioavailability (as a prodrug). mdpi.com |
| Electron-withdrawing groups (e.g., -NO₂) on ring | Potentially enhanced activity | Antifungal/Antimicrobial. mdpi.com |
Identification of Key Pharmacophoric Elements for Mechanistic Understanding
A pharmacophore is an abstract concept that describes the essential steric and electronic features a molecule must possess to interact with a specific biological target and trigger a response. wikipedia.org Identifying the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing new molecules with improved activity. unina.it A pharmacophore model is typically built from a set of active ligands and includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. wikipedia.orgunina.it
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. The key features would likely include:
Two Hydrogen Bond Donor/Acceptor Features: Represented by the two hydroxyl groups on the resorcinol ring. These are critical for anchoring the molecule within a target's binding site through hydrogen bonds. researchgate.net
One Aromatic Ring Feature: The benzene (B151609) ring itself, which can participate in π-π stacking or hydrophobic interactions. frontiersin.org
One Hydrophobic Feature: The alkyl side chain, which would likely interact with a nonpolar pocket in the biological target. researchgate.net
The spatial arrangement of these four features constitutes the pharmacophore. Virtual screening of compound libraries using such a model could identify structurally diverse molecules that still fit the key interaction points and may exhibit similar biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.comwikipedia.org A QSAR model can be used to predict the activity of novel, yet-to-be-synthesized molecules, making drug discovery more efficient. medcraveonline.comjocpr.com
The development of a QSAR model for this compound derivatives would involve these steps:
Data Set Preparation: A series of this compound analogs would be synthesized (as described in 6.1) and their biological activity (e.g., IC₅₀ for enzyme inhibition) would be measured experimentally. This dataset would be divided into a training set for building the model and a test set for validating it. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors that quantify its structural, physicochemical, and electronic properties would be calculated using specialized software. nih.gov
Model Generation: Statistical methods would be used to build a mathematical equation that correlates the calculated descriptors (the independent variables) with the measured biological activity (the dependent variable). medcraveonline.com
Validation: The model's predictive power would be rigorously tested using the compounds in the test set to ensure it is robust and not due to chance correlation. mdpi.com
The resulting QSAR equation provides insight into which properties are most important for activity. For example, a positive coefficient for a descriptor like logP (a measure of lipophilicity) would suggest that higher lipophilicity leads to better biological activity for that series of compounds. jocpr.com
This interactive data table lists some of the key descriptors that would be calculated for a QSAR study on this compound analogs.
| Descriptor Class | Example Descriptor | Property Measured |
|---|---|---|
| Physicochemical | LogP | Lipophilicity/Hydrophobicity. jocpr.com |
| Topological | Molecular Weight (MW) | Size of the molecule. jocpr.com |
| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability. |
| Steric/Shape | Molecular Surface Area | Overall size and shape of the molecule. jocpr.com |
| Structural | Number of H-bond donors | Hydrogen bonding capacity. jocpr.com |
Computational and Theoretical Studies on Polygonocinol
Molecular Docking Studies on Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Polygonocinol, when it interacts with a larger molecule, typically a protein (receptor). openaccessjournals.comnih.gov This method is crucial in drug discovery for identifying potential therapeutic candidates. openaccessjournals.com
The process involves two main steps:
Sampling: Generating a variety of possible conformations (poses) of the ligand within the protein's binding site. nih.gov Algorithms for this can be based on incremental construction, where the ligand is built piece by piece inside the active site. nih.gov
Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding affinity. The goal is to identify the pose with the highest score as the most likely binding mode. nih.gov
For a compound like this compound, molecular docking could be used to screen its potential against various protein targets, such as enzymes or receptors involved in specific diseases. The results, often presented in a data table, would typically include binding energies (e.g., in kcal/mol) and identify the key amino acid residues involved in the interaction. While a major challenge remains in accurately modeling the flexibility of the receptor protein, methods like using a collection of protein structures can help address this limitation. nih.govnih.gov
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study (Note: This table is for illustrative purposes only, as specific studies on this compound are not available.)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| Enzyme A | -8.5 | TYR12, PHE45, LEU89 | 2 |
| Receptor B | -7.2 | VAL33, ILE50, TRP101 | 1 |
| Enzyme C | -6.8 | ALA25, SER67, LYS78 | 3 |
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed insights into the physical movements and conformational changes of atoms and molecules over time. nih.gov This technique is invaluable for understanding the dynamic nature of protein-ligand interactions, which is often missed in the more static picture provided by molecular docking. mdpi.com
In the context of this compound, an MD simulation would start with the best-docked pose of the this compound-protein complex. The simulation would then calculate the trajectories of atoms over a specific period, revealing:
Conformational Stability: Whether the ligand remains stably bound in the active site.
Binding Dynamics: The specific movements and changes in the protein and ligand that occur upon binding. This can include subtle side-chain movements or larger conformational shifts in the protein. mdpi.comrsc.org
Binding Free Energy: More accurate calculations of binding affinity that account for the dynamic nature of the system and the role of the solvent. dovepress.com
MD simulations are computationally intensive but can reveal how a ligand binding to one site can induce conformational changes in another part of the protein, which is crucial for understanding complex biological signaling. rsc.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic structure and inherent reactivity of a molecule. vub.bersdjournal.org These calculations provide highly accurate data on molecular systems, allowing for the prediction of chemical behavior. rsdjournal.org
For this compound, quantum chemical calculations could determine:
Molecular Properties: Optimized molecular geometry, atomic charges, and the distribution of electron density.
Electronic Structure: The energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity. mdpi.comethz.ch
Reactivity Descriptors: Concepts like electronegativity and chemical hardness can be quantified to predict how this compound might behave in a chemical reaction. vub.be
Spectroscopic Properties: Prediction of infrared and Raman spectra, which can be compared with experimental data for structural validation. mdpi.com
These studies are fundamental for understanding the intrinsic properties of this compound, which in turn governs its interactions with biological systems. chemrxiv.orgmdpi.com
Advanced Predictive Modeling for this compound Biological Interactions
Advanced predictive modeling uses computational simulations and machine learning algorithms to forecast the biological and chemical behavior of compounds. patheon.com These models analyze vast datasets to predict complex interactions between a molecule like this compound and biological systems. patheon.comnumberanalytics.com
Key applications include:
Bioactivity Prediction: Machine learning models can be trained on known data to predict the biological activity of new compounds. d-nb.info This can involve predicting interactions with a wide range of genomic targets to build a "Latent Target Interaction Profile" (LTIP), which can be more predictive than chemical structure alone. d-nb.info
Pharmacokinetic Modeling: Predicting how a compound will be absorbed, distributed, metabolized, and excreted (ADME) by the body.
Toxicity Prediction: Systems biology approaches can model interactions at molecular, cellular, and organ levels to simulate how a substance might affect an entire organism. scitechnol.com
These predictive tools help to streamline the research process by identifying potential issues early and optimizing experimental designs, thereby saving time and resources. patheon.com
Table 2: Example of a Predictive Model Output for Biological Interactions (Note: This table is for illustrative purposes only.)
| Model Type | Predicted Property | Predicted Value/Outcome | Confidence Score |
| QSAR | Anti-inflammatory Activity | High | 0.85 |
| Deep Learning | Target (Enzyme A) | Inhibition | 0.92 |
| Systems Biology | Potential for Liver Toxicity | Low | 0.78 |
Computational Protein Design for Engineered Biocatalysis Relevant to this compound
Computational protein design is a field that aims to create new proteins or modify existing ones to perform specific functions. the-scientist.comtugraz.at This technology is critical for developing novel biocatalysts—enzymes designed for specific industrial or therapeutic purposes. rug.nlnih.gov
If this compound were a substrate or a product of interest, computational design could be used to:
Engineer Enzymes: Modify an existing enzyme to improve its activity, stability, or specificity for this compound. This involves using computational models to predict which amino acid changes will lead to the desired properties. the-scientist.comrug.nl
De Novo Design: Design a completely new protein from scratch that can bind to or catalyze a reaction involving this compound. tugraz.at This process involves identifying an amino acid sequence that will fold into a precise three-dimensional structure capable of the desired function. tugraz.at
The combination of computational design with high-throughput screening allows researchers to rapidly test many enzyme variants and create extensive datasets that can be used to further refine predictive algorithms. rug.nl This approach accelerates the development of efficient biocatalysts for synthesizing valuable chemicals. nih.gov
Ecological and Interspecies Contexts of Polygonocinol
Occurrence and Distribution of Polygonocinol Across Plant Species
This compound, a resorcinol (B1680541) derivative, has been identified in a limited number of plant species, suggesting a specialized role within the plant kingdom. Its discovery was first reported from Polygonum maritimum, commonly known as sea knotgrass, a perennial halophyte found along the sandy coasts of Europe, the Mediterranean, and the Black Sea. nih.govkeosoe.gr This plant is recognized for containing a variety of bioactive molecules, including this compound. nih.gov
Further research has expanded the known distribution of this compound to include other plant families. Notably, it has been isolated from Dactylis glomerata subsp. hispanica, a member of the Poaceae (grass) family. researchgate.netresearchgate.net This finding is significant as it indicates that the occurrence of this compound is not restricted to the Polygonaceae family. Alkylresorcinols, the class of compounds to which this compound belongs, are known constituents of Poaceae species. researchgate.net The compound has also been identified in Polygonum sivasicum, an endemic and edible plant species found in Türkiye. acs.org
The distribution of plant species containing this compound appears to be influenced by environmental factors. For instance, Polygonum maritimum thrives in coastal, saline environments, while Dactylis glomerata is a widespread grass species. nih.govresearchgate.net The ecological conditions in which these plants grow may play a role in the biosynthesis and accumulation of this compound.
To visualize the distribution of this compound, an interactive data table is provided below:
| Plant Species | Family | Native Region/Habitat |
| Polygonum maritimum | Polygonaceae | Sandy coasts of Europe, Mediterranean, Black Sea nih.gov |
| Dactylis glomerata subsp. hispanica | Poaceae | Widespread grass species researchgate.netresearchgate.net |
| Polygonum sivasicum | Polygonaceae | Endemic to Türkiye acs.org |
Allelopathic Potential and Phytochemical Interactions
Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. scielo.br this compound is among the alkylphenols identified in Dactylis glomerata subsp. hispanica that are believed to contribute to its allelopathic potential. researchgate.net Allelopathic compounds can influence the surrounding plant community, providing a competitive advantage to the plant that produces them. researchgate.net The release of such phytochemicals can occur through various mechanisms, including root exudation, leaching from leaves, and decomposition of plant residues. researchgate.net
The study of phytochemical interactions reveals that the biological effects of a single compound can be modified by the presence of other molecules. nih.gov These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic. nih.govmdpi.com In the context of allelopathy, the complex mixture of chemicals released by a plant, including compounds like this compound, likely acts in concert to influence neighboring plants. researchgate.net For instance, the allelopathic effects of plant extracts are often attributed to the combined action of various secondary metabolites, such as phenolics, flavonoids, and terpenoids. scielo.brscielo.sa.cr
Role in Plant Defense Mechanisms and Stress Responses
Plants have developed a sophisticated arsenal (B13267) of defense mechanisms to protect themselves from a variety of biotic and abiotic stresses. numberanalytics.comjpmb-gabit.ir These defenses can be physical barriers or chemical deterrents. numberanalytics.com Secondary metabolites, such as phenolic compounds, play a crucial role in these chemical defenses. researchgate.netslideshare.net
This compound, as a phenolic compound, is likely involved in the plant's defense system. Phenolic compounds can act as antimicrobial agents, deter herbivores, and protect the plant from UV radiation. researchgate.net The production of these compounds can be constitutive or induced in response to a specific threat, such as pathogen attack or insect feeding. numberanalytics.commdpi.com When a plant is attacked by a pathogen, it can trigger a defense response that includes the production and accumulation of antimicrobial compounds known as phytoalexins. researchgate.net Some isoflavonoids, a class of phenolic compounds, are known to function as phytoalexins. researchgate.net
In addition to biotic stresses, plants also face abiotic stresses like drought, salinity, and extreme temperatures. researchgate.net Phenolic compounds are also implicated in the plant's response to these environmental challenges. researchgate.net They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced during periods of stress. encyclopedie-environnement.org This antioxidant activity helps to protect cellular components from damage and maintain cellular homeostasis. nih.gov The ability of a plant to tolerate stress is often linked to its capacity to produce and accumulate protective phytochemicals. researchgate.nettechnologypublisher.com The presence of this compound in plants that thrive in harsh environments, such as the halophyte Polygonum maritimum, suggests a potential role in adaptation to abiotic stress. nih.gov
Emerging Research Avenues and Methodological Advancements for Polygonocinol
Integration of Multi-Omics Data for Comprehensive Understanding
The holistic understanding of a natural product's role within its native biological system and its potential effects requires a multi-faceted analytical approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for elucidating the complex web of interactions surrounding compounds like Polygonocinol.
Genomic and Transcriptomic Insights: The foundation for producing any plant metabolite lies within the plant's genetic code. The assembly of a draft genome for Polygonum cuspidatum, a related species, has provided a valuable resource for identifying genes involved in the biosynthesis of its key medicinal compounds. frontiersin.org This genomic map allows researchers to pinpoint gene families responsible for producing precursor molecules. For instance, detailed analysis of the P. cuspidatum genome revealed an expansion of gene families encoding stilbene (B7821643) synthase and chalcone (B49325) synthase, enzymes crucial in the phenylpropanoid pathway that generates a vast array of phenolic compounds, including the precursors to resorcinols. frontiersin.org
Transcriptomic analysis, which studies gene expression, adds a dynamic layer to this genetic blueprint. Studies on various Polygonum and related species have successfully identified candidate genes involved in major secondary metabolic pathways. frontiersin.orgnih.gov For example, in Gnetum parvifolium, researchers used transcriptome sequencing to identify key enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS) that are central to stilbenoid biosynthesis—a pathway related to that of many phenolic compounds. frontiersin.orgnih.gov By analyzing how the expression of these genes changes in different tissues or under various stress conditions, scientists can infer the regulatory networks that control the production of these compounds. frontiersin.orgresearchgate.net
Metabolomic Profiling: Metabolomics, the large-scale study of small molecules within a biological system, offers a direct snapshot of the chemical phenotype. Using advanced techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), researchers have comprehensively profiled the metabolites in different species of the Polygonaceae family. frontiersin.orgmdpi.comnih.gov A study on Polygonum cuspidatum identified 53 distinct metabolites, including stilbenes, anthraquinones, and flavonoids, across its various tissues like roots, stems, and leaves. mdpi.comnih.gov Such studies can reveal how compounds like this compound or its precursors are distributed within the plant, providing clues to their physiological roles. Multivariate statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are then used to sift through this vast data, identifying key metabolic markers that differentiate tissues or species. frontiersin.orgnih.gov
The integration of these omics datasets creates a comprehensive picture, linking the genetic potential for biosynthesis with the actual production of metabolites. For example, a multi-omics approach on Stevia rebaudiana combined genomic, transcriptomic, and metabolomic data to uncover the mechanisms enhancing the production of steviol (B1681142) glycosides. mdpi.com A similar integrated strategy for Polygonum maritimum could precisely map the biosynthetic pathway of this compound, identify the specific genes and enzymes involved, and understand its regulation in response to environmental cues.
Development of Advanced Analytical Techniques for Low Abundance Detection
The detection and quantification of specific natural products, especially those present in low concentrations within a complex plant matrix, present a significant analytical challenge. mdpi.com The development of highly sensitive and specific analytical techniques is therefore crucial for the study of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool. mdpi.comnih.gov Techniques like UPLC-Q-TOF-MS/MS allow for the sensitive detection and putative identification of metabolites based on their accurate mass and fragmentation patterns. frontiersin.org This method was used to profile metabolites in different Polygonatum species, successfully distinguishing between them based on their chemical fingerprints. frontiersin.org One study on Polygonum sivasicum utilized LC-HRESIMS to identify and quantify 27 different phenolic compounds from a methanol (B129727) extract. acs.org
For compounds that are difficult to separate or are present at trace levels, other advanced methods are employed. The hyphenation of High-Performance Liquid Chromatography with Solid-Phase Extraction and Nuclear Magnetic Resonance spectroscopy (HPLC-SPE-NMR) allows for the rapid screening and structural elucidation of compounds like lignans (B1203133) and stilbenoids directly from plant extracts. acs.org Furthermore, ¹H NMR-based metabolomics has been used to create metabolic fingerprints of Polygonum species, enabling distinction between them without extensive sample preparation. researchgate.net These advanced methods are critical for accurately identifying and quantifying low-abundance compounds like this compound and its derivatives in complex biological samples.
Novel Biosynthetic Engineering Approaches for Sustainable Production
The extraction of valuable compounds from natural plant sources can be inefficient and unsustainable, often limited by the low abundance of the target molecule and the availability of the plant itself. geetauniversity.edu.incore.ac.uk This has driven the development of biotechnological and synthetic biology approaches to create sustainable production platforms. geetauniversity.edu.inmdpi.com
Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli is a prominent strategy. nih.gov This involves transferring the biosynthetic genes responsible for producing a plant compound into a microorganism, which can then be grown in large-scale fermenters. For example, researchers have successfully engineered yeast for the high-level production of stilbenoids and lignan (B3055560) glycosides. core.ac.ukbioengineer.org This often involves a multi-step process:
Pathway Elucidation: Identifying the complete set of enzymes required for the biosynthesis of the target compound, often aided by transcriptomic data. frontiersin.org
Gene Transfer: Introducing the genes encoding these enzymes into the microbial host.
Metabolic Optimization: Engineering the host's metabolism to increase the supply of precursor molecules (like malonyl-CoA and p-coumaroyl-CoA) and to minimize the diversion of intermediates into competing pathways. bioengineer.orgmdpi.com
A recent breakthrough in lignan production utilized a synthetic yeast consortium. bioengineer.org By dividing the metabolic pathway between two different yeast strains that are mutually dependent, the researchers emulated the spatial regulation found in plants. This "obligated mutualism" strategy enhanced metabolic flux towards the target compound and minimized undesirable side reactions. bioengineer.org
Another approach involves using plant cell cultures. Cell suspension cultures of Forsythia koreana have been engineered to produce specific lignans. oup.com By down-regulating native enzymes and introducing a new enzyme (CYP81Q1 from sesame), researchers were able to redirect the plant's metabolic pathway to produce sesamin, a lignan not normally found in Forsythia. oup.com These biosynthetic engineering strategies hold significant promise for the sustainable and scalable production of complex plant-derived compounds like this compound. doaj.orgeuropa.eu
Exploration of Unconventional Synthetic Strategies for Complex Analogs
While total synthesis can provide access to natural products, the development of unconventional and efficient synthetic strategies is key to producing complex analogs for structure-activity relationship studies. For compounds related to this compound, such as lignans and stilbenoids, several innovative approaches are being explored.
Biomimetic Synthesis: This strategy mimics the proposed biosynthetic pathways found in nature. Oxidative coupling reactions, often catalyzed by enzymes like laccase or horseradish peroxidase (HRP), are a common theme in the biosynthesis of polyphenols. researchgate.netmdpi.com Researchers have used these principles to synthesize stilbenoid oligomers by reacting monomer units with one-electron oxidants. nih.govacs.org The choice of oxidant and solvent can dramatically influence the structure of the final product, allowing access to a variety of molecular skeletons. nih.gov The isolation of polygonophenone, a compound found alongside this compound, notably contains a methoxyethoxymethyl (MEM) group, a common protecting group in organic synthesis. acs.org Its natural occurrence lends support to the use of such protecting groups in biomimetic synthetic schemes. biocrick.comacs.org
Novel Catalysis and Tandem Reactions: Modern organic synthesis increasingly relies on powerful catalytic methods to construct complex molecules efficiently. Palladium-catalyzed C-H arylation has emerged as a powerful tool for creating new carbon-carbon bonds, providing a modular route to synthesize aryltetralin lignans and their analogs. escholarship.org Other strategies include tandem reactions where multiple bond-forming events occur in a single step. For instance, a bio-inspired tandem nucleophilic addition/isomerization/oxidation/dimerization sequence was used to synthesize several acyclic lignans. nih.gov Nickel-catalyzed cyclization/cross-coupling reactions have also been developed for the synthesis of various lignan structures. nih.gov These unconventional strategies are crucial for moving beyond the naturally available structures and exploring the chemical space around this compound to create novel analogs with potentially enhanced properties.
Q & A
Q. What frameworks guide hypothesis generation for this compound’s novel applications in multi-drug resistance (MDR)?
- Methodological Answer : Apply the PICO framework (Population: MDR pathogens; Intervention: this compound; Comparison: Standard antibiotics; Outcome: MIC reduction) to structure the research question. Use cheminformatics tools (e.g., ChemAxon) to predict structure-activity relationships (SAR) and prioritize analogs for testing .
Methodological Notes
- Data Contradiction Analysis : Use triangulation (e.g., spectroscopic, computational, and biological data) to reconcile discrepancies. Publish negative results to mitigate publication bias .
- Ethical Compliance : Document all protocols in supplementary materials for peer review, adhering to journal-specific guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
